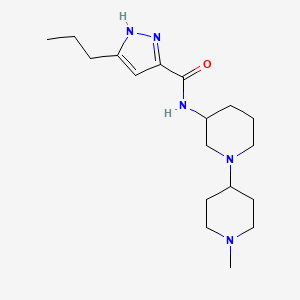![molecular formula C18H19BrN2O3 B6129242 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6129242.png)
3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a member of the benzamide family of compounds and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves the inhibition of PARP activity. PARP is involved in the repair of single-strand DNA breaks, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PARP inhibitors have been found to be particularly effective in cancers with defects in DNA repair pathways, such as BRCA1/2-mutated cancers.
Biochemical and Physiological Effects:
In addition to its PARP inhibitory activity, 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit potential anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its specificity for PARP inhibition. PARP inhibitors have been found to be particularly effective in cancers with defects in DNA repair pathways, and 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide may have potential as an anticancer agent. However, one limitation of using 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its moderate yield and high cost of synthesis.
Zukünftige Richtungen
There are several potential future directions for research involving 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide. One direction is the exploration of its potential as an anticancer agent, particularly in cancers with defects in DNA repair pathways. Another direction is the investigation of its anti-inflammatory and analgesic properties, and its potential as a treatment for inflammatory conditions and pain. Additionally, further research could be conducted to optimize the synthesis method of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide, with the aim of increasing yield and reducing cost.
Synthesemethoden
The synthesis of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 3-bromo-4-ethoxyaniline with propionyl chloride to form N-(3-bromo-4-ethoxyphenyl)propanamide. This intermediate is then reacted with 3-aminobenzoic acid to form 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide. The final product is obtained in moderate yield and high purity.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit potential applications in biomedical research. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been explored as potential anticancer agents, as they can sensitize cancer cells to DNA-damaging agents. 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has also been found to exhibit potential anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-17(22)20-13-6-5-7-14(11-13)21-18(23)12-8-9-16(24-4-2)15(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMRCCBZMQGHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1-pyrrolidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1H-pyrrole](/img/structure/B6129162.png)
![2-benzyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B6129167.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6129177.png)
![4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B6129182.png)
![(2,4-dimethoxyphenyl)(1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6129194.png)
![2-{[5-(1-methyl-2-pyrrolidinyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6129196.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6129199.png)

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6129219.png)
![1-acetyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-piperidinamine](/img/structure/B6129234.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6129259.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6129267.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)